ML 315 hydrochloride

CLK kinase inhibition Alternative splicing Cancer biology

ML 315 hydrochloride is a validated chemical probe with balanced Clk1/Clk4 inhibition (IC50=68nM both) and narrow kinome selectivity confirmed across 442 kinases. It exhibits robust stability in mouse and human plasma, ensuring consistent cross-species PK. This distinguishes it from unstable alternatives like harmine. Procure this benchmark probe for reliable alternative splicing modulation and target deconvolution.

Molecular Formula C18H14Cl3N3O2
Molecular Weight 410.7 g/mol
Cat. No. B560325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 315 hydrochloride
Synonyms5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride
Molecular FormulaC18H14Cl3N3O2
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl
InChIInChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H
InChIKeyMNCDEAAKKQCKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML 315 hydrochloride: A Selective CLK/DYRK Dual Kinase Inhibitor for Preclinical Cancer and Neurological Research Procurement


ML 315 hydrochloride is a synthetic small-molecule inhibitor belonging to the substituted pyrimidine chemotype, functioning as a biochemical tool compound that selectively targets the cdc2-like kinase (CLK) and dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) families [1]. Developed and characterized as a chemical probe, ML 315 demonstrates low-nanomolar inhibitory potency against Clk1, Clk2, Clk4, Dyrk1A, and Dyrk1B, with kinome-wide profiling against 442 kinases confirming its restricted selectivity profile [2].

Why Generic CLK or DYRK Inhibitors Cannot Substitute for ML 315 hydrochloride in Critical Experiments


Procurement of alternative CLK or DYRK inhibitors without rigorous vetting risks experimental irreproducibility due to three critical factors: (1) divergent intra-family selectivity profiles that produce distinct phenotypic outcomes in alternative splicing modulation, (2) differential susceptibility to plasma esterases that compromises in vivo exposure, and (3) variable cell permeability that alters intracellular target engagement [1]. ML 315 hydrochloride is validated as the most selective agent among its chemotype series and demonstrates robust stability in both mouse and human plasma [1]. Simple substitution with compounds such as harmine or leucettine L-41 introduces uncontrolled variables in kinase selectivity breadth and metabolic stability that may invalidate cross-study comparisons [2].

Quantitative Differentiation Evidence: ML 315 hydrochloride Versus CLK/DYRK Inhibitor Comparators


Clk1 and Clk4 Inhibitory Potency: ML 315 Versus Harmine

ML 315 hydrochloride inhibits Clk1 and Clk4 with IC50 values of 68 nM and 68 nM, respectively, providing consistent low-nanomolar potency across these two CLK family members . In contrast, the natural product harmine exhibits markedly different selectivity with a reported Dyrk1A IC50 of approximately 33 nM but substantially weaker Clk inhibitory activity [1]. This differential intra-family selectivity profile renders ML 315 a superior tool for experiments requiring balanced CLK family inhibition.

CLK kinase inhibition Alternative splicing Cancer biology

Intra-Chemotype Selectivity: ML 315 Achieves Superior Kinome-Wide Discrimination Versus Structural Analogs

Among three distinct chemotypes of substituted pyrimidine inhibitors evaluated in a comprehensive 442-kinase panel, ML 315 (compound 35 in the original medicinal chemistry series) was identified as the most selective agent, with kinome-wide profiling demonstrating restriction of inhibitory activity almost exclusively to the CLK and DYRK families [1]. Compounds representing other chemotypes within the same series exhibited broader off-target kinase engagement under identical assay conditions [1]. Further off-target pharmacological evaluation specifically with ML 315 substantiated this conclusion, confirming its suitability as a chemical probe [1].

Kinome selectivity Chemical probe validation Off-target profiling

Plasma Stability: ML 315 Hydrochloride Demonstrates Robust Cross-Species Stability for In Vivo Applications

ML 315 hydrochloride is stable in both mouse and human plasma, with quantitative plasma stability data showing 85.5% remaining at 1 μM and 86.7% remaining at 10 μM in human/mouse 1:1 plasma:PBS after 3 hours at 37°C [1]. This stability profile stands in contrast to many CLK/DYRK inhibitors that are susceptible to plasma esterase-mediated degradation, which can severely limit in vivo exposure and confound pharmacodynamic readouts .

Plasma stability In vivo pharmacokinetics Preclinical development

Moderate Cell Permeability: Quantified by PAMPA Assay

ML 315 exhibits moderate cell permeability as quantified by Parallel Artificial Membrane Permeability Assay (PAMPA), with Pe values of 2224 × 10⁻⁶ cm/s at donor pH 5.0, 1355 × 10⁻⁶ cm/s at pH 6.2, and 1154 × 10⁻⁶ cm/s at pH 7.4 [1]. These values provide a reproducible benchmark for cellular uptake, whereas alternative CLK/DYRK inhibitors such as leucettine L-41 lack publicly available permeability metrics, creating uncertainty in intracellular target engagement predictions [2].

Cell permeability PAMPA Intracellular target engagement

20-Fold Selectivity for Clk4 Over Dyrk1A Enables Pathway-Specific Dissection

ML 315 hydrochloride exhibits 20-fold selectivity for Clk4 (IC50 = 68 nM) over Dyrk1A (IC50 = 282 nM) within the dual-target profile . This quantifiable intra-target discrimination permits experimental designs that dissect Clk4-dependent signaling from Dyrk1A-mediated effects at appropriate compound concentrations. In contrast, the pan-CLK/DYRK inhibitor leucettine L-41, with a reported Dyrk1A IC50 of approximately 40 nM, lacks documented Clk4 versus Dyrk1A selectivity metrics, precluding such fine-grained pathway dissection [1].

Kinase selectivity Clk4 Dyrk1A Signaling pathway dissection

High Plasma Protein Binding: Quantified Benchmark for Free Fraction Correction

ML 315 exhibits high plasma protein binding with 99.35% bound at 1 μM and 99.78% bound at 10 μM in human plasma, and 99.49% bound at 1 μM and 99.47% bound at 10 μM in mouse plasma [1]. While this high binding necessitates free fraction correction in pharmacodynamic models, the quantified values provide a reproducible benchmark absent for many structurally related CLK/DYRK inhibitors [2]. This transparency allows researchers to accurately calculate free drug concentrations for target engagement predictions.

Plasma protein binding Free drug hypothesis PK/PD modeling

Validated Application Scenarios for ML 315 hydrochloride Based on Quantitative Evidence


Alternative Splicing Modulation Studies Requiring Balanced CLK Family Inhibition

ML 315 hydrochloride is optimally suited for investigations of alternative splicing regulation where simultaneous inhibition of Clk1 and Clk4 is required. The compound's equivalent low-nanomolar potency against Clk1 (IC50 = 68 nM) and Clk4 (IC50 = 68 nM) ensures consistent suppression of SR protein phosphorylation across CLK family members, enabling reproducible splicing modulation outcomes [1]. This balanced profile distinguishes ML 315 from compounds with skewed selectivity that produce variable splicing patterns.

Kinome-Wide Selectivity Validation in Chemical Probe Studies

For research programs requiring a chemical probe with validated narrow kinome selectivity, ML 315 hydrochloride provides a characterized benchmark. Profiling across 442 kinases confirms restriction of inhibitory activity to the CLK and DYRK families, with ML 315 identified as the most selective agent among three structurally distinct substituted pyrimidine chemotypes [1]. This validation supports its use in target identification and mechanism-of-action studies where off-target confounding must be minimized.

Cross-Species In Vivo Pharmacodynamic Studies

ML 315 hydrochloride is appropriate for in vivo studies conducted in both mouse models and translational investigations requiring human plasma stability correlation. The compound demonstrates robust stability in both mouse (99.47-99.49% protein bound; 86.7% remaining at 10 μM after 3 hr) and human plasma (99.35-99.78% protein bound; 85.5% remaining at 1 μM after 3 hr), providing consistent cross-species pharmacokinetic behavior [1]. This stability profile supports preclinical efficacy studies where compound degradation would otherwise compromise exposure and confound dose-response interpretation.

Clk4-Dependent Versus Dyrk1A-Dependent Pathway Dissection

The defined 20-fold selectivity window of ML 315 hydrochloride for Clk4 (IC50 = 68 nM) over Dyrk1A (IC50 = 282 nM) enables concentration-dependent dissection of overlapping CLK and DYRK signaling pathways [1]. At lower concentrations (e.g., 30-100 nM), Clk4-mediated effects predominate, while higher concentrations (≥500 nM) engage both targets. This quantifiable discrimination supports target deconvolution studies where distinguishing Clk4-dependent from Dyrk1A-dependent phenotypes is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML 315 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.